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Compound of Interest

Compound Name: Proxalutamide

Cat. No.: B610289 Get Quote

An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of

Proxalutamide

Introduction
Proxalutamide, also known as GT-0918, is a second-generation nonsteroidal antiandrogen

(NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent and selective

antagonist of the androgen receptor (AR), playing a crucial role in the development of therapies

for androgen-sensitive diseases.[2][3] Proxalutamide not only blocks the androgen receptor

but has also been found to down-regulate AR protein levels, a mechanism not observed with

some earlier antiandrogens like bicalutamide and enzalutamide.[3][4] This dual mechanism of

action suggests potential for greater efficacy in conditions like metastatic castration-resistant

prostate cancer (mCRPC).[4][5] The drug has been investigated in clinical trials for prostate

cancer, breast cancer, and COVID-19.[1][3]

This guide provides a detailed overview of the molecular structure of Proxalutamide and a

representative chemical synthesis route, designed for researchers, scientists, and

professionals in drug development.

Molecular Structure and Properties
Proxalutamide is a complex diarylthiohydantoin derivative. Its structure is designed for high-

affinity binding to the ligand-binding domain of the androgen receptor.
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Chemical Identifiers
The key chemical and structural identifiers for Proxalutamide are summarized in the table

below.

Identifier Value

IUPAC Name

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-

yl)propyl]-3-pyridinyl]-5-oxo-2-

sulfanylideneimidazolidin-1-yl]-3-fluoro-2-

(trifluoromethyl)benzonitrile

Chemical Formula C₂₄H₁₉F₄N₅O₂S

Molecular Weight 517.50 g/mol [6]

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3

=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)

(F)F)F)C

InChI Key KCBJGVDOSBKVKP-UHFFFAOYSA-N

Structural Features
Proxalutamide's structure is analogous to enzalutamide, featuring a central thiohydantoin

core. This heterocyclic ring is crucial for its antagonist activity. The molecule possesses two

distinct aromatic systems attached to the thiohydantoin nitrogen atoms:

A trifluoromethyl benzonitrile group, which is a common feature in many nonsteroidal AR

antagonists and contributes to the high-affinity binding.

A substituted pyridine ring, which further modulates the compound's pharmacological

properties.

Biological Activity
Proxalutamide is a high-affinity silent antagonist of the androgen receptor. It competitively

binds to the ligand-binding domain of AR, effectively blocking the binding of androgens like

testosterone and dihydrotestosterone (DHT).[1][2] This action prevents the conformational
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changes required for receptor activation and subsequent translocation to the nucleus, thereby

inhibiting the transcription of androgen-dependent genes that drive cell proliferation.[7][8]

Parameter Value Condition

AR Binding IC₅₀ 32 nM Competitive binding assay[6]

SARS-CoV-2 Inhibition IC₅₀ 97 nM In vitro infection assay[7]

SARS-CoV-2 (Alpha) Inhibition

IC₅₀
48 nM In vitro infection assay[9]

SARS-CoV-2 (Delta) Inhibition

IC₅₀
39 nM In vitro infection assay[9]

Chemical Synthesis
While the specific, proprietary synthesis route for Proxalutamide is not publicly disclosed, a

plausible and representative synthetic pathway can be constructed based on established

methods for creating structurally similar diarylthiohydantoin derivatives, such as enzalutamide

and apalutamide.[10][11][12] The core of the synthesis involves the construction of the

thiohydantoin ring from an appropriate isothiocyanate and an amino acid derivative, followed by

the coupling of the second aromatic moiety.

The following sections detail a proposed multi-step synthesis.

Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to Proxalutamide would disconnect the molecule at the

thiohydantoin ring. The key bond formations are the two C-N bonds of the central ring. A

common strategy for thiohydantoin synthesis is the reaction between an isothiocyanate and an

α-amino acid ester. This leads to two key intermediates:

Intermediate A: 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile.

Intermediate B: An α-amino acid derivative containing the substituted pyridine moiety.

Experimental Protocols (Proposed)
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Disclaimer: The following protocol is a representative methodology based on the synthesis of

analogous compounds and has not been confirmed for Proxalutamide specifically.

Step 1: Synthesis of Intermediate A (4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile)

This intermediate can be prepared from the corresponding aniline, 4-amino-3-fluoro-2-

(trifluoromethyl)benzonitrile.

Dissolution: Dissolve 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (CSCl₂,

~1.1 eq) dropwise to the stirred solution.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring

progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent and excess thiophosgene. The crude isothiocyanate is often used

directly in the next step without extensive purification.

Step 2: Synthesis of the Thiohydantoin Core

This step involves the coupling of Intermediate A with an appropriate amino acid derivative.

Reagent Preparation: In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.2 eq)

and a base such as triethylamine (TEA, 2.5 eq) in a mixture of water and ethanol.

Coupling Reaction: Add the crude 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile

(Intermediate A, 1.0 eq) dissolved in a minimal amount of THF to the amino acid solution.

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours. The

reaction involves the initial formation of a thiourea intermediate, which then undergoes

intramolecular cyclization with the carboxylic acid to form the thiohydantoin ring.

Workup and Purification: After cooling, acidify the mixture with aqueous HCl (e.g., 1M) to

precipitate the product. Filter the solid, wash with water, and dry. The crude product can be
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purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Final Aryl Group Coupling (Ullmann or Buchwald-Hartwig Reaction)

The final step is to attach the substituted pyridine group to the N1 position of the thiohydantoin

ring.

Reagent Preparation: To a solution of the thiohydantoin intermediate from Step 2 (1.0 eq) in

an anhydrous solvent like DMF or dioxane, add the pyridine derivative (e.g., 2-bromo-5-(3-

(oxazol-2-yl)propyl)pyridine, ~1.1 eq).

Catalyst Addition: Add a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like

Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120

°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with

water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The final product, Proxalutamide, is purified by silica gel column

chromatography.

Visualized Workflows and Pathways
Proposed Chemical Synthesis Workflow
The following diagram illustrates the key transformations in the proposed synthesis of

Proxalutamide.
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Proposed synthesis workflow for Proxalutamide.

Mechanism of Action: Androgen Receptor Signaling
Pathway
Proxalutamide acts as a direct antagonist to the androgen receptor, disrupting the signaling

cascade that promotes the growth of prostate cancer cells.
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Proxalutamide's inhibition of the AR signaling pathway.
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Role in COVID-19 Pathogenesis
Proxalutamide has also been investigated for its potential role in treating COVID-19. Its

mechanism in this context is believed to involve the downregulation of host cell proteins ACE2

and TMPRSS2, which are regulated by the androgen receptor and are critical for SARS-CoV-2

viral entry.[9]
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Proxalutamide's proposed mechanism in blocking SARS-CoV-2 entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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